molecular formula C9H10N2 B13329474 N-methyl-1H-indol-2-amine

N-methyl-1H-indol-2-amine

Cat. No.: B13329474
M. Wt: 146.19 g/mol
InChI Key: DBJDMWSHLUGDEO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1H-indol-2-amine typically involves the methylation of indole-2-amine. One common method is the reaction of indole-2-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-methyl-1H-indol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, N-oxide derivatives, and reduced indole compounds .

Scientific Research Applications

Chemistry: N-methyl-1H-indol-2-amine is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it valuable in the development of new pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of indole derivatives in biological systems .

Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of N-methyl-1H-indol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can form hydrogen bonds and π-π interactions with these targets, influencing their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Uniqueness: N-methyl-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound in research and industry .

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

N-methyl-1H-indol-2-amine

InChI

InChI=1S/C9H10N2/c1-10-9-6-7-4-2-3-5-8(7)11-9/h2-6,10-11H,1H3

InChI Key

DBJDMWSHLUGDEO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=CC=CC=C2N1

Origin of Product

United States

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